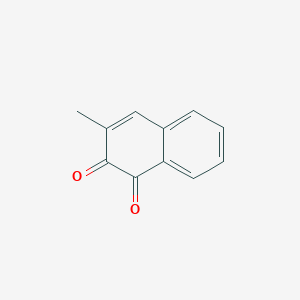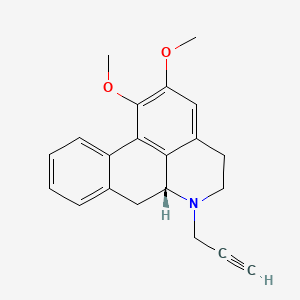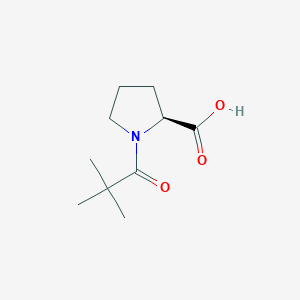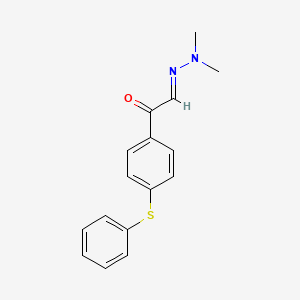
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone is an organic compound that features a phenylthio group attached to a phenylglyoxal moiety, with an N,N-dimethylhydrazone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-(phenylthio)phenylglyoxal with N,N-dimethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the glyoxal moiety to a glycol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Glycols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone exerts its effects involves its interaction with various molecular targets. The phenylthio group can interact with thiol groups in proteins, potentially modifying their function. The glyoxal moiety can form adducts with nucleophilic sites in biomolecules, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylglyoxal: Contains a glyoxal moiety but lacks the phenylthio and N,N-dimethylhydrazone groups.
p-Tolylglyoxal: Similar structure but with a tolyl group instead of a phenylthio group.
p-Methoxyphenylglyoxal: Contains a methoxy group instead of a phenylthio group.
Uniqueness
p-(Phenylthio)phenylglyoxal N,N-dimethylhydrazone is unique due to the presence of both the phenylthio and N,N-dimethylhydrazone groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
25555-15-1 |
|---|---|
Molekularformel |
C16H16N2OS |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(2E)-2-(dimethylhydrazinylidene)-1-(4-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C16H16N2OS/c1-18(2)17-12-16(19)13-8-10-15(11-9-13)20-14-6-4-3-5-7-14/h3-12H,1-2H3/b17-12+ |
InChI-Schlüssel |
WUGFTPNHNCVWSP-SFQUDFHCSA-N |
Isomerische SMILES |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Kanonische SMILES |
CN(C)N=CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


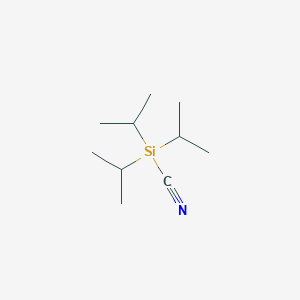
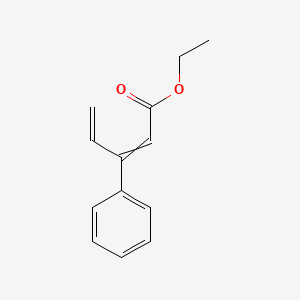
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
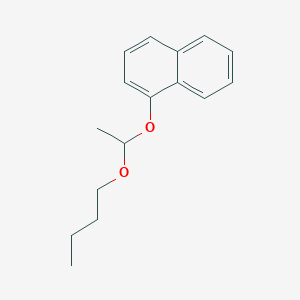
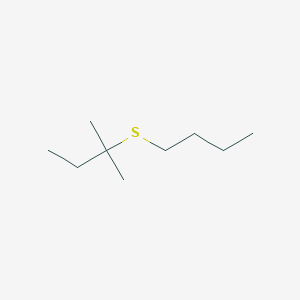
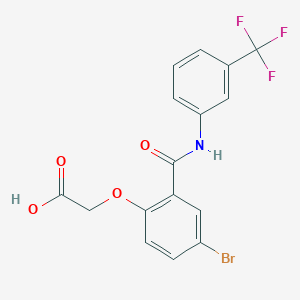
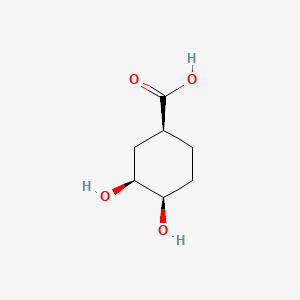
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
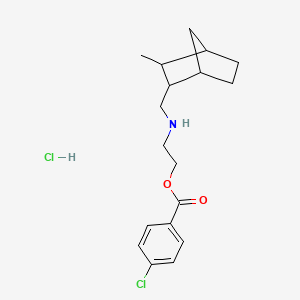
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
